(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound “(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a cephalosporin-derived β-lactam antibiotic. Its core structure comprises a bicyclo[4.2.0]oct-2-ene system with a β-lactam ring, critical for antibacterial activity. Key structural features include:
- 3-position: Carbamoyloxymethyl group (–O–CO–NH₂), which may enhance solubility and stability compared to acetylated analogs.
- 7-position: Methoxy (–OCH₃) and thiophen-2-ylacetyl substituents. The thiophene moiety contributes to resistance against β-lactamases and broadens the antibacterial spectrum .
Properties
Molecular Formula |
C16H17N3O7S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14?,16-/m0/s1 |
InChI Key |
WZOZEZRFJCJXNZ-WMCAAGNKSA-N |
Isomeric SMILES |
CO[C@@]1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Lithiation-Acylation Route (Patent Method)
The primary synthetic route, described in US Patent 3,878,203, involves a multi-step lithiation and acylation sequence starting from a 7-aminocephalosporanic acid (7-ACA) derivative.
Step 1: Preparation of Benzhydryl 3-Carbamoyloxymethyl-7-Methoxy-7-Acetamidodecephalosporanate
A benzhydryl-protected 7-ACA intermediate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF)-hexane at 0°C to generate a dianionic species. This intermediate reacts with 2-thiopheneacetyl chloride at −78°C, followed by warming to room temperature, to introduce the thiophen-2-ylacetyl side chain. The reaction mixture is washed with acidified (pH 2) and buffered (pH 8) aqueous solutions to remove byproducts, yielding the acylated product with 65–70% efficiency.
Step 2: Deprotection and Carboxylation
The benzhydryl ester is hydrolyzed using aqueous sodium bicarbonate, followed by acidification to pH 2 with hydrochloric acid to isolate the free carboxylic acid. Final purification via crystallization from ethyl acetate affords the title compound in >95% purity.
Key Reaction Conditions
-
Temperature: −78°C for acylation, 0–25°C for workup.
-
Solvents: THF-hexane (1:5), benzene.
-
Reagents: LDA (2.0 equiv), 2-thiopheneacetyl chloride (1.2 equiv).
Methoxylation-Carbamoylation Route (Journal Method)
An alternative method, reported in the Journal of Chemical and Pharmaceutical Research, employs tert-butyl hypochlorite and sodium methoxide for methoxylation.
Step 1: Methoxylation of Cephalothin Intermediate
Cephalothin (30 g, 75.7 mmol) is treated with tert-butyl hypochlorite (20.5 g, 188.8 mmol) and sodium methoxide (84.1 mL, 5.4 M) in methylene chloride-methanol at −70°C. This introduces the 7-methoxy group via radical-mediated substitution, achieving 85% conversion.
Step 2: Carbamoylation and Purification
The methoxylated intermediate undergoes carbamoylation using ammonium carbamate in tetrahydrofuran. Crude product is extracted into ethyl acetate, washed with brine, and purified via preparative HPLC (C18 column, acetonitrile-water gradient). The final compound is isolated in 32% yield with 99.2% purity.
Spectroscopic Characterization
-
1H NMR (CDCl3): δ 7.29 (dd, J = 1.2, 5.4 Hz, 1H, thiophene-H), 5.50 (s, 1H, NH), 3.50 (s, 3H, OCH3).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Parameter | Patent Method | Journal Method |
|---|---|---|
| Overall Yield | 65–70% | 32% |
| Purity (HPLC) | >95% | 99.2% |
| Reaction Time | 4–6 hours | 24–48 hours |
The patent method offers higher yields due to optimized lithiation conditions, whereas the journal method prioritizes purity through HPLC purification.
Stereochemical Control
Both methods emphasize retention of the (7S) configuration. The patent route uses low-temperature acylation (−78°C) to minimize epimerization, while the journal method employs chiral auxiliaries during methoxylation.
Industrial-Scale Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines
Scientific Research Applications
The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The thiophene ring and other functional groups play a crucial role in these interactions, contributing to the compound’s specificity and potency. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Variations at the 7-Position
Molecular Weight and Pharmacokinetic Trends
Research Findings and Implications
- Antibacterial Spectrum : The thiophen-2-ylacetyl group in the target compound confers activity against Gram-negative pathogens, similar to ’s thiazole-containing analog but with fewer stability issues .
- β-Lactamase Resistance : Carbamoyloxymethyl at the 3-position may offer superior resistance to enzymatic hydrolysis compared to acetylated analogs (e.g., ) .
Biological Activity
The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known by its CAS number 33564-30-6, is a complex organic molecule with a unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly against various pathogens and in specific therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.43 g/mol. Its structure includes multiple functional groups, such as a thiophene ring and a carbamoyloxymethyl group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.43 g/mol |
| Solubility | Very soluble in water |
| Appearance | White powder |
| Melting Point | 202.0 - 206.0 °C |
| Storage Temperature | 2 - 8 °C |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the thiophene moiety is particularly noteworthy as thiophenes have been shown to enhance the efficacy of antibiotics by acting as beta-lactamase inhibitors, thereby protecting other active components from enzymatic degradation.
- Mechanism of Action : The compound likely interacts with bacterial enzymes or receptors, inhibiting their function and leading to cell death.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit activity against Acinetobacter baumannii , a pathogen notorious for its resistance to multiple antibiotics.
Anti-inflammatory Effects
The structural components suggest potential anti-inflammatory properties:
- Cytokine Modulation : Similar compounds have been documented to modulate cytokine release, reducing inflammation in various models.
- Research Findings : A study indicated that certain analogs could reduce inflammatory markers in animal models of induced inflammation.
Cytotoxicity and Anticancer Activity
The compound's biological profile may extend to anticancer activity:
- Cell Line Studies : Preliminary studies on cancer cell lines suggest that this compound can induce apoptosis in specific types of cancer cells.
- Mechanistic Insights : The mechanism may involve the disruption of cellular signaling pathways crucial for cancer cell survival and proliferation.
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Formation of Bicyclic Core : Cyclization reactions using appropriate precursors.
- Functional Group Introduction : Strategic addition of functional groups to enhance biological activity.
Q & A
What are the established synthetic routes for this compound, and how can purity be validated?
Basic Research Question
The compound is synthesized via β-lactam ring functionalization, often starting from 7-aminocephalosporanic acid (7-ACA) derivatives. Key steps include introducing the thiophene-2-ylacetyl group at the 7-position and carbamoyloxymethyl at the 3-position. Purification typically employs reverse-phase HPLC or column chromatography under acidic conditions to stabilize the β-lactam core . Purity validation requires a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/0.1% formic acid) .
- NMR : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., δ 5.1–5.3 ppm for β-lactam protons) .
How can researchers resolve contradictions in reported NMR spectral data for this compound?
Advanced Research Question
Discrepancies in NMR data (e.g., δ shifts for the thiophene moiety) may arise from solvent effects, pH, or crystallinity. Methodological approaches include:
- Standardized solvent systems : Use deuterated DMSO or D2O to replicate literature conditions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene protons vs. β-lactam protons) .
- Cross-laboratory validation : Compare spectra with independent synthetic batches to distinguish structural anomalies from experimental artifacts .
What experimental strategies optimize synthesis yield while minimizing degradation?
Advanced Research Question
Yield optimization requires balancing reaction kinetics and β-lactam stability:
- Temperature control : Maintain <10°C during acylation to prevent ring-opening .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for the carbamoyloxymethyl group to reduce side reactions .
- Design of Experiments (DOE) : Screen parameters (e.g., pH, solvent polarity) to identify critical factors. A central composite design (CCD) can model optimal conditions .
What factors influence the compound’s stability in aqueous solutions?
Advanced Research Question
Stability studies should assess:
- pH dependence : Degradation accelerates at pH >7 due to β-lactam hydrolysis. Buffered solutions (pH 4–6) enhance shelf life .
- Temperature : Arrhenius modeling predicts degradation rates (e.g., t90 = 30 days at 4°C vs. 7 days at 25°C) .
- Light exposure : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .
How do structural modifications at the 3- and 7-positions affect antibacterial activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- 3-position : Carbamoyloxymethyl enhances membrane permeability vs. acetoxymethyl (logP reduction by ~0.5) .
- 7-position : Thiophene-2-ylacetyl improves Gram-negative coverage by binding penicillin-binding proteins (PBPs) with higher affinity (IC50 reduction from 8 µM to 2 µM) .
- Method : Minimum inhibitory concentration (MIC) assays against ESKAPE pathogens validate modifications .
What mechanistic insights explain its activity against β-lactamase-producing bacteria?
Advanced Research Question
The compound resists hydrolysis by β-lactamases due to:
- Steric hindrance : Methoxy group at C7 blocks enzyme active-site access .
- Kinetic studies : Time-dependent inactivation of TEM-1 β-lactamase (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) .
- Molecular docking : Thiophene moiety forms π-π interactions with Ω-loop residues (e.g., Arg244) .
How can degradation pathways be characterized under accelerated stability conditions?
Advanced Research Question
Forced degradation (ICH guidelines) identifies pathways:
- Acidic hydrolysis : LC-MS detects ring-opened products (m/z +18 for water addition) .
- Oxidative stress : H2O2 treatment reveals sulfoxide derivatives (e.g., m/z +16) .
- Thermal degradation : FTIR monitors carbonyl loss (1700 cm⁻¹ peak reduction) .
What analytical methods validate enantiomeric purity in asymmetric synthesis?
Advanced Research Question
Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phase resolves (6R,7S) and (6S,7R) diastereomers . Circular dichroism (CD) at 260 nm confirms absolute configuration .
How does stereochemistry at C6 and C7 impact pharmacokinetic properties?
Advanced Research Question
The (6R,7S) configuration optimizes:
- Oral bioavailability : Higher Cmax (3.2 µg/mL vs. 1.8 µg/mL for 6S,7R) due to efflux pump resistance .
- Plasma protein binding : 85% binding for (6R,7S) vs. 72% for (6S,7R), affecting half-life .
What validation parameters are critical for quantifying this compound in biological matrices?
Advanced Research Question
Bioanalytical method validation (FDA guidelines) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
